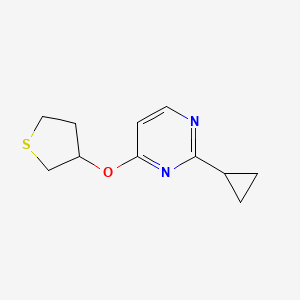

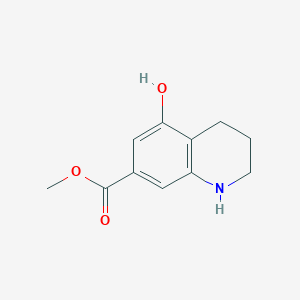

2-Cyclopropyl-4-(thiolan-3-yloxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-(thiolan-3-yloxy)pyrimidine, also known as CP-690,550, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This molecule is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of cytokines involved in immune responses. The inhibition of JAK3 by CP-690,550 can modulate the immune system and has been studied as a potential treatment for autoimmune diseases and transplant rejection.

Scientific Research Applications

Herbicidal Activity

2-Cyclopropyl-4-(thiolan-3-yloxy)pyrimidine derivatives have been investigated for their herbicidal properties. Compounds with an amino group in the 2-position and a cyclopropylmethoxy group in the 4-position of the pyrimidine nucleus, similar to this compound, have shown valuable herbicidal activity. This activity is particularly notable after pre-emergence application in cotton and sunflower, indicating a potential application in agriculture to control weed growth and enhance crop yields W. Krämer, 1997.

DNA Repair and Photolyase Activity

The cyclopropyl group in pyrimidine derivatives is significant in the context of DNA damage repair. Cyclobutane pyrimidine dimers (Pyr < > Pyr) are major DNA photoproducts induced by UV radiation. Enzymes like DNA photolyase, which repairs DNA by utilizing visible light to break the cyclobutane ring of the dimer, are crucial for mitigating UV-induced damage. The role of cyclopropyl and similar groups in pyrimidine derivatives may influence the understanding and enhancement of photolyase activity, potentially contributing to better DNA repair mechanisms A. Sancar, 1994.

Antimicrobial Properties

Some pyrimidine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial activities. For instance, new pyrazolo[3,4-d]pyrimidine derivatives have been created, showing moderate to strong antimicrobial activity against a range of pathogens. This suggests that this compound derivatives could be explored further for potential antimicrobial applications A. F. Eweas et al., 2011.

Anticancer and Antioxidant Activity

The pyrimidine core structure is pivotal in many biologically active compounds, including those with anticancer and antioxidant properties. Research into hydroxy- and methoxy-substituent 4,6-diarylpyrimidin derivatives has shown significant anticancer activity against human lung epithelial cancer cell lines. This indicates a potential for this compound derivatives to be utilized in cancer treatment, particularly in inducing cytotoxicity and oxidative stress in cancerous cells Mahmoud Abudayyak et al., 2020.

properties

IUPAC Name |

2-cyclopropyl-4-(thiolan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-2-8(1)11-12-5-3-10(13-11)14-9-4-6-15-7-9/h3,5,8-9H,1-2,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNWZHFAPRCQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2587555.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2587560.png)

![6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2587564.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)

![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxybenzamide](/img/structure/B2587571.png)